Umbelliprenin

Vue d'ensemble

Description

L'umbelliprenine est un dérivé de coumarine prényloxy naturel que l'on trouve principalement dans les plantes de la famille des Apiacées, comme les espèces de Ferula . Elle a suscité un intérêt considérable en raison de ses diverses propriétés pharmacologiques, notamment ses effets anticancéreux, anti-inflammatoires et neuroprotecteurs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'umbelliprenine peut être synthétisée par différentes méthodes, notamment l'extraction de sources naturelles et la synthèse chimique. Le processus d'extraction implique généralement l'utilisation de solvants comme l'éthanol ou le méthanol pour isoler le composé des matières végétales . La synthèse chimique de l'umbelliprenine implique la prénylation de l'umbelliférone, un processus qui peut être réalisé en utilisant du bromure de prényle en présence d'une base .

Méthodes de production industrielle

La production industrielle de l'umbelliprenine repose souvent sur l'extraction à grande échelle de sources végétales, en particulier les espèces de Ferula. Le processus implique la macération ou l'extraction assistée par ultrasons à l'aide de solvants, suivie d'une purification par des techniques telles que la chromatographie liquide haute performance (CLHP) .

Analyse Des Réactions Chimiques

Types de réactions

L'umbelliprenine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Substitution : Des réactifs comme les halogénoalcanes et les bases sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de coumarine prényloxy, chacun présentant potentiellement des activités biologiques différentes .

Applications de la recherche scientifique

Chimie : Elle sert d'intermédiaire précieux dans la synthèse d'autres composés bioactifs.

Biologie : L'umbelliprenine présente des activités antibactériennes, antifongiques et antiprotozoaires significatives.

Médecine : Elle s'est avérée prometteuse comme agent chimiopréventif du cancer, des études soulignant sa capacité à inhiber la croissance tumorale et les métastases.

Industrie : L'umbelliprenine est utilisée dans l'industrie cosmétique pour ses propriétés blanchissantes de la peau.

Mécanisme d'action

L'umbelliprenine exerce ses effets par le biais de multiples cibles et voies moléculaires :

Induction de l'apoptose : Elle régule les voies apoptotiques extrinsèques et intrinsèques, conduisant à la mort cellulaire programmée dans les cellules cancéreuses.

Inhibition du cycle cellulaire : L'umbelliprenine provoque l'arrêt du cycle cellulaire en phase G0/G1, empêchant la prolifération des cellules cancéreuses.

Voies de signalisation : Elle module diverses voies de signalisation, notamment Wnt, NF-ĸB, TGFβ et Fox3, qui sont impliquées dans la progression du cancer et les métastases.

Applications De Recherche Scientifique

Case Studies

- Gastric Cancer : A study indicated that umbelliprenin significantly inhibited colony formation in AGS cells while sparing normal gastric epithelial cells (GES-1), suggesting selective toxicity towards cancerous cells .

- Colorectal Cancer : In vivo studies using mouse models demonstrated that this compound could inhibit tumor growth and metastasis, further supporting its potential as an anticancer agent .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate immune responses by influencing cytokine production:

- Cytokine Modulation : In a study involving C57/BL6 mice, this compound administration led to increased levels of IFN-γ and IL-10 while decreasing IL-4 levels, suggesting a shift towards a Th1 immune response which is generally associated with enhanced anti-tumor immunity .

- Impact on Immune Cells : The compound's ability to enhance lymphocyte responses to mitogens indicates its potential role in boosting immune function against tumors .

Other Pharmacological Activities

Beyond its anticancer and anti-inflammatory effects, this compound has demonstrated various other pharmacological activities:

- Antioxidant Properties : this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

- Antibacterial and Antiviral Activities : Some studies have reported that this compound possesses antibacterial properties and may inhibit viral infections such as HIV .

- Effects on Smooth Muscle : Research suggests that this compound may have relaxant effects on smooth muscle, indicating potential therapeutic applications in gastrointestinal disorders .

Summary Table of Applications

| Application Area | Key Findings |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines; inhibits β-catenin signaling; selective toxicity |

| Anti-inflammatory | Modulates cytokine production; enhances Th1 responses; boosts lymphocyte activity |

| Antioxidant | Exhibits protective effects against oxidative stress |

| Antibacterial | Demonstrates activity against certain bacterial strains |

| Smooth Muscle Relaxation | Potential therapeutic role in gastrointestinal disorders |

Mécanisme D'action

Umbelliprenin exerts its effects through multiple molecular targets and pathways:

Apoptosis Induction: It regulates both extrinsic and intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

Cell Cycle Inhibition: This compound causes cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.

Signaling Pathways: It modulates various signaling pathways, including Wnt, NF-ĸB, TGFβ, and Fox3, which are involved in cancer progression and metastasis.

Comparaison Avec Des Composés Similaires

Composés similaires

Auraptene : Un autre dérivé de coumarine prényloxy présentant des propriétés pharmacologiques similaires.

Umbelliférone : Le composé parent de l'umbelliprenine, connu pour ses activités anti-inflammatoires et antioxydantes.

Unicité

L'umbelliprenine se distingue par ses puissantes propriétés anticancéreuses et sa capacité à moduler plusieurs voies de signalisation impliquées dans la croissance tumorale et les métastases . Ses diverses activités pharmacologiques en font un candidat prometteur pour la poursuite de la recherche et le développement thérapeutique .

Activité Biologique

Umbelliprenin (UMB), a naturally occurring sesquiterpene coumarin primarily derived from the Ferula species, has garnered significant attention due to its diverse biological activities, particularly its antitumor properties. This article provides a comprehensive overview of UMB's biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

UMB exhibits potent antitumor effects across various cancer types. Its mechanisms include:

- Induction of Apoptosis : UMB activates both intrinsic and extrinsic apoptotic pathways, leading to increased apoptosis in cancer cells. It affects caspase activation (caspase-8 and caspase-9) and inhibits anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : UMB causes cell cycle arrest at the G0/G1 phase, inhibiting cell proliferation .

- Inhibition of Metastasis : Studies indicate that UMB significantly reduces metastasis in colorectal cancer models, particularly to the liver and lungs .

- Regulation of Signaling Pathways : UMB modulates several signaling pathways including Wnt, NF-ĸB, and TGFβ, which are crucial for tumor growth and metastasis .

In Vitro Studies

UMB has demonstrated significant cytotoxicity against various cancer cell lines. For example:

- Breast Cancer : In studies involving MCF-7 and 4T1 cell lines, UMB showed high efficacy in reducing cell viability and inducing apoptosis at low concentrations .

- Pancreatic Cancer : UMB inhibited proliferation of pancreatic cancer cells (BxPC3) in vitro, promoting autophagy alongside apoptosis .

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 10 | Induction of apoptosis via caspase activation |

| Colorectal Cancer | CT26 | 12.5 | Inhibition of metastasis and angiogenesis |

| Pancreatic Cancer | BxPC3 | 15 | Induction of autophagy and apoptosis |

In Vivo Studies

In vivo experiments further corroborate the in vitro findings:

- Colorectal Cancer Model : BALB/c mice treated with UMB exhibited significant reductions in tumor size and angiogenesis markers (VEGF, MMP-2, MMP-9) compared to control groups .

- Breast Cancer Model : In a study involving breast cancer-induced mice, UMB treatment resulted in reduced tumor volume and increased apoptosis markers .

Case Studies

- Breast Cancer Study : In a controlled study, mice received daily intraperitoneal injections of UMB (12.5 mg/kg) for one week. Results showed a significant decrease in tumor volume (p < 0.05) along with increased levels of E-cadherin and decreased Ki-67 expression, indicating reduced proliferation .

- Colorectal Cancer Study : Mice injected with CT26 cells were treated with UMB. The results indicated a significant reduction in tumor size and metastatic spread to the liver and lungs compared to untreated controls (p < 0.05) .

Other Biological Activities

Beyond its antitumor effects, UMB exhibits several other pharmacological activities:

- Anti-inflammatory Properties : UMB has been shown to inhibit 5-lipoxygenase activity and matrix metalloproteinases (MMPs), contributing to its anti-inflammatory effects .

- Antioxidant Activity : Research indicates that UMB mitigates oxidative stress, providing neuroprotective effects in models of neuropathic pain .

Propriétés

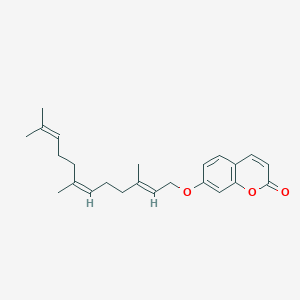

IUPAC Name |

7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMUGVNEWCZUAA-WOWYBKFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317603 | |

| Record name | Umbelliprenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23838-17-7, 532-16-1, 30413-87-7 | |

| Record name | Umbelliprenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umbelliprenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbelliprenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbelliprenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UMBELLIPRENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.